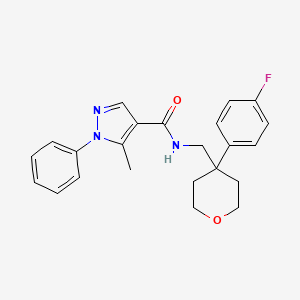

N-((4-(4-fluorophenyl)tetrahydro-2H-pyran-4-yl)methyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide

Description

This compound is a pyrazole-4-carboxamide derivative with a tetrahydropyran (THP) scaffold substituted at the 4-position by a 4-fluorophenyl group. The pyrazole core is further functionalized with a methyl group at position 5 and a phenyl group at position 1. The fluorine atom and THP moiety enhance lipophilicity and metabolic stability, while the pyrazole-carboxamide framework is common in bioactive molecules targeting enzymes or receptors .

Properties

IUPAC Name |

N-[[4-(4-fluorophenyl)oxan-4-yl]methyl]-5-methyl-1-phenylpyrazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24FN3O2/c1-17-21(15-26-27(17)20-5-3-2-4-6-20)22(28)25-16-23(11-13-29-14-12-23)18-7-9-19(24)10-8-18/h2-10,15H,11-14,16H2,1H3,(H,25,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBCHISGSNPFAMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2=CC=CC=C2)C(=O)NCC3(CCOCC3)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(4-fluorophenyl)tetrahydro-2H-pyran-4-yl)methyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, such as 4-(4-fluorophenyl)tetrahydro-2H-pyran and 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid. These intermediates are then coupled under specific reaction conditions, often involving the use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-((4-(4-fluorophenyl)tetrahydro-2H-pyran-4-yl)methyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-((4-(4-fluorophenyl)tetrahydro-2H-pyran-4-yl)methyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide has several scientific research applications:

Medicinal Chemistry: Potential use as a lead compound for developing new pharmaceuticals due to its unique structural features.

Biology: Studied for its interactions with biological macromolecules and potential bioactivity.

Materials Science: Investigated for its properties as a building block in the synthesis of advanced materials.

Mechanism of Action

The mechanism by which N-((4-(4-fluorophenyl)tetrahydro-2H-pyran-4-yl)methyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole-3-carboxamide Derivatives

Compound 9e (1-(2-Bromophenyl)-N-(4-cyano-THP-4-yl)-4-methyl-5-phenyl-1H-pyrazole-3-carboxamide) shares structural similarities with the target molecule, including a THP ring and phenyl/methyl substituents. Key differences include:

- Carboxamide Position : The target compound has a pyrazole-4-carboxamide, whereas 9e is a pyrazole-3-carboxamide. Positional isomerism may alter binding interactions in biological systems.

- Substituents : 9e features a bromophenyl group (electron-withdrawing) instead of the fluorophenyl group in the target compound. Fluorine’s smaller size and higher electronegativity may improve membrane permeability.

- Physicochemical Properties: 9e has a higher molecular weight (465.09 g/mol vs. ~424 g/mol for the target) due to the bromine atom and cyano-THP group. Its melting point (188–190°C) suggests higher crystallinity compared to the target compound, which lacks a cyano group .

Pyrazoline Derivatives

Compounds from (e.g., 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde ) are pyrazolines (dihydro-pyrazoles) with reduced aromaticity. Unlike the fully unsaturated pyrazole core in the target compound, pyrazolines exhibit partial saturation, which reduces planarity and may limit π-π stacking interactions. However, both classes share 4-fluorophenyl and phenyl substituents, suggesting overlapping synthetic routes .

Agrochemical Pyrazole Carboxamides

Tebufenpyrad (4-chloro-N-((4-(tert-butyl)phenyl)methyl)-3-ethyl-1-methyl-1H-pyrazole-5-carboxamide) is a pyrazole carboxamide used as an acaricide. Comparisons include:

- Electron-Withdrawing Groups : Chlorine (tebufenpyrad) vs. fluorine (target) may influence electron distribution and metabolic degradation rates.

- Applications : Tebufenpyrad’s agrochemical use highlights the pyrazole-carboxamide scaffold’s versatility, though the target compound’s THP moiety may favor pharmaceutical applications .

Heterocyclic Hybrids

A compound from (2-{2-[5-(4-fluorophenyl)-1-(THP-4-ylmethyl)-1H-pyrazol-4-yl]-1,3-thiazol-4-yl}-N-(THP-4-ylmethyl)acetamide) incorporates a thiazole ring linked to the pyrazole.

Comparative Data Table

Key Observations

Positional Isomerism : The carboxamide’s position on the pyrazole ring (3 vs. 4) significantly impacts molecular interactions and solubility.

Substituent Effects : Fluorine’s electronegativity and small size may enhance bioavailability compared to bulkier groups (e.g., tert-butyl in tebufenpyrad).

Biological Activity

The compound N-((4-(4-fluorophenyl)tetrahydro-2H-pyran-4-yl)methyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide (CAS No. 933784-97-5) is a pyrazole derivative that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 359.39 g/mol. The compound features a complex structure that includes a pyrazole moiety, which is known for its diverse biological activities.

Biological Activities

1. Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to the target compound have been reported to inhibit the Murine Double Minute 2 (MDM2) protein, which is crucial in regulating the p53 tumor suppressor pathway. This inhibition is associated with a high affinity (K_i < 1 nM) and potent cellular activity, suggesting that the target compound may also possess similar anticancer properties .

2. Anti-inflammatory Effects

Pyrazole derivatives have shown promising anti-inflammatory activities. A study highlighted that certain pyrazole compounds inhibited tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) production significantly, with some achieving up to 85% inhibition at specific concentrations . This suggests that this compound could be effective in treating inflammatory conditions.

3. Antimicrobial Properties

The compound's potential antimicrobial activity has also been explored. Similar pyrazole derivatives have been tested against various bacterial strains, exhibiting significant inhibition rates comparable to standard antibiotics . This raises the possibility of the target compound being effective against resistant bacterial strains.

The biological activity of this compound can be attributed to its structural features:

- Pyrazole Moiety: Known for its ability to interact with biological targets, influencing pathways involved in cell proliferation and apoptosis.

- Fluorophenyl Group: The presence of fluorine enhances lipophilicity and bioavailability, potentially increasing the compound's efficacy in vivo.

Case Studies

Q & A

Q. What synthetic methodologies are recommended for synthesizing this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions, including condensation, cyclization, and functional group modifications. Key steps include:

- Step 1 : Formation of the tetrahydropyran ring via acid-catalyzed cyclization of a diol intermediate.

- Step 2 : Introduction of the 4-fluorophenyl group through nucleophilic substitution or Suzuki coupling.

- Step 3 : Coupling of the pyrazole-carboxamide moiety using carbodiimide-based reagents (e.g., EDC/HOBt).

Optimization Strategies :

- Use microwave-assisted synthesis to reduce reaction time (e.g., 60–80°C for 30 minutes instead of 24 hours under reflux) .

- Monitor intermediates via TLC (silica gel, ethyl acetate/hexane) and confirm purity with HPLC (>95%) .

- Adjust solvent polarity (e.g., DMF for polar intermediates, toluene for non-polar steps) to improve yields .

| Reaction Step | Key Reagents/Conditions | Yield Range |

|---|

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.